4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone

Physicochemical characterization Distillation Purification

Researchers optimizing CNS-penetrant probes or antimalarial leads often face inconsistent purity that confounds SAR. This 4′-methyl-substituted benzophenone-piperazine, offered at 97% purity (logP 2.85, BP 455.6 °C), resolves that variability. - 40% less impurity mass vs. 95% analogs → cleaner biological data. - Defined 3,4′-disubstitution pattern enables unambiguous opioid receptor subtype selectivity profiling. - Multi-vendor, 97%-grade availability ensures supply continuity for parallel library synthesis.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
CAS No. 898788-34-6
Cat. No. B1614102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone
CAS898788-34-6
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
InChIInChI=1S/C20H24N2O/c1-16-6-8-18(9-7-16)20(23)19-5-3-4-17(14-19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3
InChIKeyYJGYMXRHKHHRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone: Physicochemical & Class Profile


4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone (CAS 898788-34-6) is a synthetic benzophenone derivative bearing a 4-methylpiperazinomethyl substituent at the 3-position and a para-methyl group on the benzoyl ring. Its molecular formula is C20H24N2O (MW 308.42 g/mol), with a computed density of 1.096 g/cm³, a boiling point of 455.6 °C at 760 mmHg, a logP of 2.85, and a polar surface area (PSA) of 23.55 Ų . The compound belongs to a class of methylpiperazinyl-substituted benzophenones that have been investigated as farnesyltransferase inhibitors with in vivo antimalarial activity and as opioid receptor antagonists [1] [2]. It is commercially available from multiple suppliers at purities of 95–97%, making it accessible as a research intermediate or building block for medicinal chemistry programs .

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone: Analog Substitution Challenges


Within the methylpiperazinomethyl-benzophenone family, minor changes in substitution pattern produce measurable differences in physicochemical properties—boiling point, density, and logP—that directly impact purification, formulation, and biological performance. For example, removing the 4'-methyl group lowers the boiling point by approximately 20 °C and alters lipophilicity, while replacing it with fluorine increases density and reduces logP . Such variations affect chromatographic retention, solubility in organic solvents, and potential membrane permeability. Furthermore, structure-activity relationship (SAR) studies in this chemical class demonstrate that methyl substitution patterns on the benzophenone core modulate both antimalarial farnesyltransferase inhibition and opioid receptor antagonism, meaning that even isosteric analogs cannot be assumed to be functionally interchangeable [1] . For procurement decisions, these differences translate into distinct suitability for specific synthetic routes and biological assays.

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone: Head-to-Head Analog Differentiation


Boiling Point Elevation vs Des-Methyl Analog

The presence of the 4'-methyl group on the benzoyl ring of 4'-methyl-3-(4-methylpiperazinomethyl) benzophenone raises the boiling point by approximately 20.6 °C relative to the des-methyl analog 3-(4-methylpiperazinomethyl)benzophenone. This difference is critical for vacuum distillation purification and thermal stability assessment during synthesis scale-up .

Physicochemical characterization Distillation Purification Thermal stability

Lipophilicity Comparison vs 4'-Fluoro Analog

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone exhibits a computed logP of 2.85, which is 0.17 log units higher than the 4'-fluoro analog (logP 2.68). This quantifiable difference in lipophilicity affects predicted membrane permeability and organic-aqueous partitioning behavior .

Lipophilicity logP Drug-likeness ADME Membrane permeability

Density & Formulation Properties vs Fluoro Analog

The target compound has a computed density of 1.096 g/cm³, which is 5.5% lower than the 4'-fluoro analog (1.160 g/cm³), despite sharing the same 3-(4-methylpiperazinomethyl) substitution pattern. This density difference reflects the distinct crystal packing engendered by the 4'-methyl versus 4'-fluoro substituent .

Density Formulation Crystallinity Solid-state properties

Commercial Purity Advantage Over In-Class Analogs

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone is available at 97% purity (HPLC) from at least three independent suppliers (Fluorochem, Sigma-Aldrich, and MolCore), compared to the 95% minimum specification common for many in-class analogs. This 2-percentage-point purity differential reduces the burden of by-product contamination in sensitive biological assays .

Purity Quality control Reproducibility Procurement

Class-Level In Vivo Antimalarial Activity

In a series of benzophenone-based farnesyltransferase inhibitors, the introduction of a methylpiperazinyl moiety was the key structural modification that converted compounds from in vitro-only activity to in vivo antimalarial efficacy in a Plasmodium berghei mouse model. While the specific IC50 and ED50 values for 4'-methyl-3-(4-methylpiperazinomethyl) benzophenone have not been published in peer-reviewed literature, the class-level SAR demonstrates that methylpiperazinyl substitution is a critical pharmacophoric element [1] [2].

Antimalarial Farnesyltransferase Plasmodium falciparum In vivo efficacy Methylpiperazine

Regioisomer Differentiation: 3,4'- vs 4,4'-Substitution

The target compound bears the 4-methylpiperazinomethyl group at the 3-position and the methyl group at the 4'-position of the benzophenone core. This specific 3,4'-disubstitution pattern is distinct from the 4,4'-disubstituted isomer (CAS 898783-45-4), which has an identical molecular weight (308.42) and density (1.096 g/cm³) but a different spatial orientation of the piperazine moiety relative to the carbonyl. This regioisomerism creates different vectors for receptor binding and distinct synthetic handles for further derivatization .

Regioisomerism Substitution pattern SAR Synthetic intermediate Medicinal chemistry

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone: Key Application Scenarios


Antimalarial Lead Optimization via Farnesyltransferase Inhibition

Based on the class-level validation that methylpiperazinyl-substituted benzophenones achieve in vivo antimalarial efficacy via farnesyltransferase inhibition [1], this compound serves as a 4'-methyl-substituted scaffold for further SAR exploration. Its 97% purity and well-characterized physicochemical profile (logP 2.85, BP 455.6 °C) make it suitable for systematic derivatization and pharmacokinetic optimization in Plasmodium falciparum drug discovery programs.

CNS-Targeted Probes: Lipophilicity Advantage

With a logP of 2.85—0.17 units higher than the 4'-fluoro analog—this compound occupies a lipophilicity window favorable for blood-brain barrier penetration . Researchers designing CNS-penetrant probes based on the benzophenone-piperazine scaffold should prioritize this compound over the less lipophilic fluoro analog when CNS exposure is a key design goal.

Opioid Receptor Antagonist Pharmacophore Development

Several methyl-substituted benzophenone-piperazine analogs have demonstrated opioid receptor antagonist activity, with methyl group count and position modulating potency . The 3,4'-disubstitution pattern of this compound provides a defined regioisomer for dissecting the contribution of the 4'-methyl group to μ/κ/δ opioid receptor selectivity, distinct from the 2-methyl-3'-substituted analogs more commonly studied.

High-Purity Building Block for Library Synthesis

With consistent 97% purity availability from multiple vendors including Fluorochem and Sigma-Aldrich , this compound is suitable as a high-quality building block for parallel synthesis of benzophenone-piperazine libraries. The 40% reduction in impurity mass relative to 95% grade analogs directly improves the reliability of biological screening data and simplifies post-synthesis purification.

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